
2-Aminoethyl carbamimidothioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method for synthesizing 2-aminoethyl carbamimidothioate involves the reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts. This reaction is typically carried out under mild, catalyst-free conditions at room temperature . The reaction proceeds via a three-component coupling mechanism, which is both efficient and economical.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of copper-catalyzed arylation of thiourea compounds in the presence of diazonium salts. This method is preferred due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halides like bromine and chlorine are often used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted isothioureas
Scientific Research Applications
Chemical Properties and Reactions
2-Aminoethyl carbamimidothioate is characterized by its amino and thiourea functionalities. It can undergo several types of chemical reactions:
- Oxidation : It can be oxidized to form disulfides.
- Reduction : It can be reduced to form thiols.
- Substitution : The compound participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Varies based on reagent |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Halides (bromine, chlorine) | Room temperature |
Chemistry
In organic synthesis, this compound is utilized as a reagent for the formation of isothiourea derivatives. It plays a crucial role in synthesizing various carbamimidothioate derivatives through catalyst-free reactions involving amines and aryl isothiocyanates .
Biology
The compound has been extensively studied for its biological activities:
- Antibacterial : Exhibits potential antibacterial properties against various pathogens.
- Antioxidant : Demonstrates antioxidant activity, which may protect cells from oxidative stress.
- Anticancer : Shows promise in inhibiting cancer cell proliferation.
- Anti-inflammatory : May reduce inflammation through various biochemical pathways.
- Neurological Applications : Investigated for potential anti-Alzheimer effects and as a modulator of nitric oxide synthase (NOS) activity.
Medicine
Research indicates that this compound could serve as a therapeutic agent due to its ability to inhibit different NOS isoforms. The inhibition constants (K_i) for human neuronal NOS, endothelial NOS, and inducible NOS are reported as follows:
NOS Isoform | K_i (µM) |
---|---|
Neuronal NOS | 1.8 |
Endothelial NOS | 2.1 |
Inducible NOS | 0.59 |
This non-selective inhibition suggests potential applications in cardiovascular research and therapies targeting vascular functions .
Industrial Applications
In industry, the compound finds use in the production of dyes, elastomers, plastics, and textiles due to its reactivity and ability to form stable products .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- A study investigating novel alkyl/benzyl carbamimidothioates revealed their inhibitory effects on human carbonic anhydrases (CAs), indicating that derivatives of this compound can be tailored for specific enzymatic interactions .
- Research has shown that the compound's derivatives can effectively inhibit bacterial β-carbonic anhydrases, suggesting potential applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of 2-aminoethyl carbamimidothioate involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting enzymes and proteins involved in oxidative stress and inflammation. The compound’s isothiourea group plays a crucial role in its biological activity by forming stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethylisothiuronium bromide
- Beta aminoethyl isothiourea
- S-aryl carbamimidothioates
Uniqueness
2-Aminoethyl carbamimidothioate is unique due to its versatile chemical reactivity and wide range of biological activities. Unlike other similar compounds, it exhibits a broader spectrum of applications in both scientific research and industrial processes .
Biological Activity
2-Aminoethyl carbamimidothioate, also known as beta-aminoethyl isothiourea, is an organic compound with a diverse range of biological activities. Its structure features both amino and thiourea functionalities, which contribute to its reactivity and interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₄H₁₄N₄S
- Molecular Weight : 146.21 g/mol
- CAS Number : 151-16-6
This compound acts primarily as a non-selective inhibitor of nitric oxide synthase (NOS) isoforms, which are crucial in various physiological processes including vasodilation and neurotransmission. The compound exhibits the following Ki values for different NOS isoforms:
- nNOS : 1.8 µM
- eNOS : 2.1 µM
- iNOS : 0.59 µM .
This inhibition can lead to significant effects on cardiovascular function and cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial effects. It has been studied for its activity against various pathogens, including bacteria and protozoa. For instance, derivatives of this compound have shown inhibitory effects on Trypanosoma brucei and Plasmodium falciparum, indicating potential applications in treating diseases like African sleeping sickness and malaria .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells through mechanisms such as modulation of cell signaling pathways and induction of apoptosis . Notably, derivatives of carbamimidothioates have been synthesized and tested for their antitumor activity, showing promising results in vitro.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating the production of inflammatory mediators. It has been shown to reduce the levels of pro-inflammatory cytokines in various experimental models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Study on Antiprotozoal Activity
A study investigated the effectiveness of various carbamimidothioate derivatives against T. brucei. Among the compounds tested, one derivative displayed a significant increase in the mean time to relapse in infected mice when administered intraperitoneally at a dosage of 20 mg/kg . This indicates that structural modifications can enhance the therapeutic efficacy of these compounds.
Inhibition of Carbonic Anhydrases
Recent research has focused on synthesizing novel derivatives of carbamimidothioates as inhibitors of human carbonic anhydrases (CAs). These studies revealed that certain derivatives exhibited low nanomolar inhibition rates against isoforms such as hCA II and hCA VII, suggesting their potential use in treating conditions related to dysregulated CA activity .
Summary of Biological Activities
Future Directions
The biological activity of this compound presents numerous avenues for further research. Future studies should focus on:
- Elucidating the precise molecular mechanisms underlying its biological activities.
- Exploring structure-activity relationships to optimize its efficacy against specific diseases.
- Conducting clinical trials to assess safety and effectiveness in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-aminoethyl carbamimidothioate derivatives?
- Answer : Solid-phase synthesis using carbamimidothioate linkers enables efficient parallel synthesis of derivatives. For example, thiourea intermediates can undergo dehydrative cyclization on resin to yield thiazole derivatives . Additionally, multicomponent one-pot reactions with aldehydes and cyanoacetate derivatives offer high yields (e.g., 80–95%) under mild conditions, minimizing byproducts .
Q. How can HPLC-MS be optimized for purity assessment of this compound derivatives?
- Answer : Use a reverse-phase column (e.g., Waters Atlantis® T3) with isocratic elution (acetonitrile/10 mM ammonium acetate, pH 4.0) at 0.15 mL/min. Electrospray ionization (ESI) in positive ion mode enhances detection sensitivity. Internal standards like heptamethylene bisacetamide (7MBA) improve quantification accuracy by correcting for matrix effects in biological samples .
Q. What storage conditions ensure the stability of this compound?
- Answer : Store in sealed containers under dry, ventilated conditions at 4°C. Avoid prolonged exposure to light, moisture, or static electricity. Decomposition products (e.g., nitrogen oxides) may form at elevated temperatures (>200°C), necessitating inert atmospheres for high-temperature experiments .
Q. Which analytical techniques are suitable for characterizing thermal stability and phase transitions?
- Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., sharp single-stage decomposition at >300°C) and mesophasic transitions. For gels or derivatives, heat capacity (Cp) measurements via DSC provide insights into gelation thermodynamics .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in bond character within the carbamimidothioate group?
- Answer : X-ray crystallography and CSD database analysis (e.g., Mogul) confirm bond multiplicity. For example, N2−C11 exhibits double-bond character (1.32 Å), while N1−C11 shows single-bond properties (1.45 Å). Residual electron density near N1 supports protonation, critical for reactivity in antitumor agents .
Q. What strategies improve reaction yields in multicomponent syntheses of carbamimidothioate-linked heterocycles?
- Answer : Optimize stoichiometry (1:1:1 for aldehyde, cyanoacetate, and thiourea precursors) and use polar aprotic solvents (e.g., DMF) at 80°C. Catalytic bases (e.g., triethylamine) accelerate cyclization, reducing reaction times from 24 hours to <6 hours .
Q. How do decomposition pathways of this compound vary under oxidative vs. inert conditions?
- Answer : In air, decomposition generates nitrogen oxides and CO above 300°C. Under argon, degradation shifts to thiol and amine byproducts. TGA mass loss profiles (e.g., 95% mass loss at 350°C) guide safe handling protocols for high-temperature applications .
Q. What mechanistic insights explain the antitumor activity of carbamimidothioate derivatives?
- Answer : Derivatives like adamantane-linked isothioureas inhibit tubulin polymerization by binding to the colchicine site (IC₅₀ = 0.8–2.4 μM). Structure-activity relationship (SAR) studies highlight the necessity of the carbamimidothioate group for disrupting microtubule dynamics, validated via immunofluorescence and cell cycle arrest assays .
Properties
IUPAC Name |
2-aminoethyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c4-1-2-7-3(5)6/h1-2,4H2,(H3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCXGGYSQHQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56-10-0 (Parent) | |
Record name | beta-Aminoethyl isothiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60871531 | |
Record name | 2-Aminoethyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151-16-6 | |
Record name | (2-Aminoethyl)isothiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Aminoethyl isothiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoethyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOETHYLISOTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIH68G0MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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